molecular formula C11H19NO4 B3147059 rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline CAS No. 61406-66-4

rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline

Cat. No. B3147059
CAS RN: 61406-66-4
M. Wt: 229.27 g/mol
InChI Key: HBXAVWDHOQFJAH-YUMQZZPRSA-N
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Description

Rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline, also known as Boc-3-Me-Pro-OH, is a chemical compound that belongs to the class of proline derivatives. It has attracted significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Polymer Chemistry and Materials Science

These applications highlight the versatility of Boc-3-methylproline in both fundamental research and practical applications. Researchers continue to explore its properties and discover novel uses across various scientific disciplines . If you’d like further details on any specific application, feel free to ask!

Mechanism of Action

Target of Action

The primary target of rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline is a variety of organic compounds . The tert-butoxycarbonyl group is introduced directly into these compounds, enabling large applications in synthetic organic chemistry .

Mode of Action

The compound interacts with its targets through a straightforward method developed using flow microreactor systems . This process is efficient, versatile, and sustainable compared to the batch .

Biochemical Pathways

The introduction of the tert-butoxycarbonyl group into organic compounds affects various biochemical pathways. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . These applications range from chemical transformations to its relevance in nature and its implication in biosynthetic and biodegradation pathways .

Pharmacokinetics

The compound’s adme properties are likely influenced by the efficiency and versatility of the flow microreactor systems used in its synthesis .

Result of Action

The result of the compound’s action is the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This leads to the creation of tertiary butyl esters, which find large applications in synthetic organic chemistry .

Action Environment

The action of rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline is influenced by the environment in which it is synthesized. The use of flow microreactor systems makes the synthesis process more efficient, versatile, and sustainable compared to the batch . This suggests that the compound’s action, efficacy, and stability may be enhanced in environments that facilitate such synthesis methods.

properties

IUPAC Name

(2S,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-6-12(8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXAVWDHOQFJAH-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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